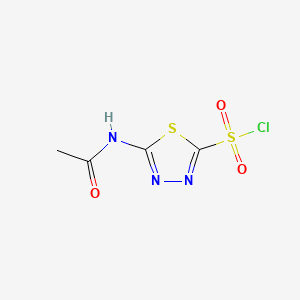

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride involves a series of chemical reactions that lead to the formation of various thiadiazole derivatives. A notable process includes the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis. This method was detailed in the synthesis of an antibacterial compound, showcasing the versatility of thiadiazole derivatives in chemical synthesis (Talagadadeevi et al., 2012).

Molecular Structure Analysis

Structural analyses of thiadiazole derivatives, including 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride, have revealed insights into their molecular configurations. For instance, studies on the bond lengths and angles within these molecules indicate strong interactions within the thiadiazole ring, contributing to their chemical stability and reactivity (Pedregosa et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride are diverse, leading to various functionalized derivatives. These reactions are pivotal in synthesizing compounds with potential biological activities, such as antiviral and antibacterial properties. The reactivity of the sulfonyl chloride group plays a crucial role in these transformations, facilitating nucleophilic substitutions and other reactions (Chen et al., 2010).

Physical Properties Analysis

The physical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the solubility, melting points, and crystalline forms can vary significantly, affecting their application in pharmaceutical formulations and chemical syntheses. Analytical methods, such as spectrometry and crystallography, are used to elucidate these properties, providing essential data for their application in various fields (Vladescu et al., 2002).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Derivatives : 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is a versatile compound used in the synthesis of various derivatives. For instance, it has been used to synthesize 5-acetylamino-1,3,4-thiadiazole-(2-N-methyl piperazine) sulfonylanilin and 5-acetylamino-1,3,4-thiadiazole-(2-sulfonyl)-aniline with high recovery rates and purity (Chen Hong-bo, 2009). Additionally, its interaction with various amino acids has led to the synthesis of chiral 1,3,4-thiadiazole-based bis-sulfonamides and tri-sulfonamide analogues with potential anti-HIV properties (Maria Shafique et al., 2018).

Crystal Structure Analysis : A detailed study on the crystal structure of a complex involving 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride has provided insights into its binding mechanism with carbonic anhydrase isoforms, highlighting its potential for designing more isoform-selective compounds (S. Biswas et al., 2013).

Pharmacological and Biological Applications

Antiviral Activity : Derivatives of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride, specifically 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, have shown anti-tobacco mosaic virus activity, indicating its potential use in developing antiviral agents (Zhuo Chen et al., 2010).

Carbonic Anhydrase Inhibition and Potential Anticancer Activity : Studies have synthesized sulfonamide derivatives bearing 2,5-disubstituted-1,3,4-thiadiazole and evaluated their inhibitory activity against carbonic anhydrase. The findings suggest potential for developing anticancer agents, as some derivatives showed promising results against MCF-7 cell lines and free radical scavenging activity (M. Abas et al., 2021).

Material Science and Spectroscopic Studies

- Vibrational Study and Spectroscopic Identification : The compound has been characterized in detail using infrared and Raman spectroscopy, aiding in the understanding of its molecular structure and behavior (S. Brandán et al., 2011). Additionally, the spectroscopic determination of 5-acetamido-1,3,4-thiazole-2-sulfonamide in aqueous solutions has led to the development of methods for its accurate determination in various samples (L. Vladescu et al., 2002).

Safety And Hazards

While specific safety and hazard information for 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is not available, a related compound, Acetazolamide, is known to be poisonous by subcutaneous and intravenous routes and moderately toxic by the intraperitoneal route . When heated to decomposition, it emits very toxic fumes of NOx and SOx .

Propriétés

IUPAC Name |

5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJAPGGFIJZHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186536 | |

| Record name | Sulfohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride | |

CAS RN |

32873-57-7 | |

| Record name | 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32873-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032873577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4R,6R,8R)-11-[2-[2-[[(4R,6R,8R)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]ethyldisulfanyl]ethylamino]-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1252875.png)

![(2R,6R)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1252883.png)